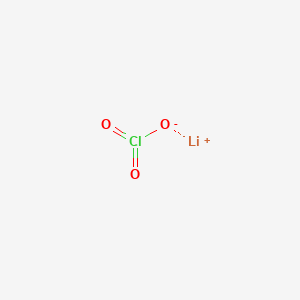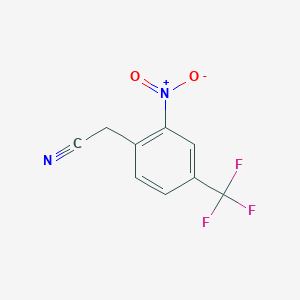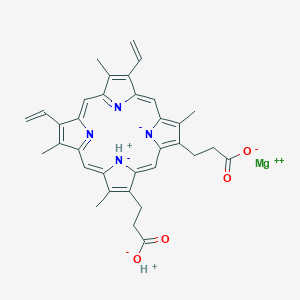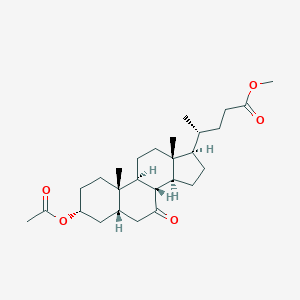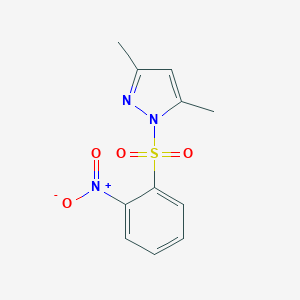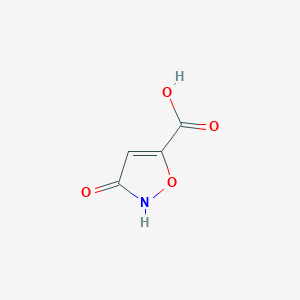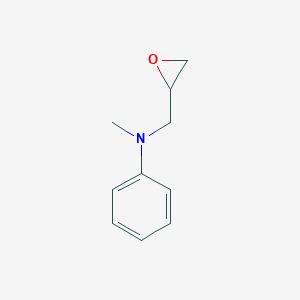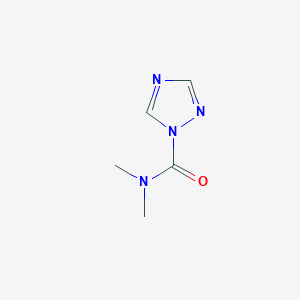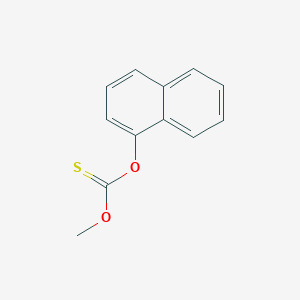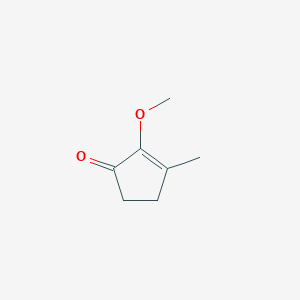
2-Cyclopenten-1-one, 2-methoxy-3-methyl-
Vue d'ensemble
Description
2-Cyclopenten-1-one, 2-methoxy-3-methyl- is a cyclic ketone compound that has garnered significant attention due to its potential applications in scientific research. This compound is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
2-Cyclopenten-1-one, 2-methoxy-3-methyl- has potential applications in scientific research. It has been studied for its ability to inhibit the growth of cancer cells. In a study conducted by Lee et al. (2018), it was found that 2-Cyclopenten-1-one, 2-methoxy-3-methyl- inhibited the growth of human colorectal cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its anti-inflammatory properties. In a study conducted by Kim et al. (2019), it was found that 2-Cyclopenten-1-one, 2-methoxy-3-methyl- inhibited the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Mécanisme D'action
The mechanism of action of 2-Cyclopenten-1-one, 2-methoxy-3-methyl- is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been suggested that the anti-inflammatory properties of 2-Cyclopenten-1-one, 2-methoxy-3-methyl- are due to its ability to inhibit the production of inflammatory cytokines.
Effets Biochimiques Et Physiologiques
2-Cyclopenten-1-one, 2-methoxy-3-methyl- has been shown to have several biochemical and physiological effects. In a study conducted by Lee et al. (2018), it was found that this compound induced cell cycle arrest and apoptosis in human colorectal cancer cells. In another study conducted by Kim et al. (2019), it was found that 2-Cyclopenten-1-one, 2-methoxy-3-methyl- inhibited the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Cyclopenten-1-one, 2-methoxy-3-methyl- in lab experiments is its potential applications in cancer research. This compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Another advantage is its anti-inflammatory properties, which could be useful in the development of new anti-inflammatory drugs.
One of the limitations of using 2-Cyclopenten-1-one, 2-methoxy-3-methyl- in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Cyclopenten-1-one, 2-methoxy-3-methyl-. One direction is the development of new cancer therapies based on the ability of this compound to inhibit the growth of cancer cells. Another direction is the exploration of its anti-inflammatory properties for the development of new anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-Cyclopenten-1-one, 2-methoxy-3-methyl- and its potential applications in scientific research.
Propriétés
Numéro CAS |
14189-85-6 |
|---|---|
Nom du produit |
2-Cyclopenten-1-one, 2-methoxy-3-methyl- |
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
2-methoxy-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-5-3-4-6(8)7(5)9-2/h3-4H2,1-2H3 |
Clé InChI |
GTEGQQAMGYNDKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)CC1)OC |
SMILES canonique |
CC1=C(C(=O)CC1)OC |
Autres numéros CAS |
14189-85-6 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

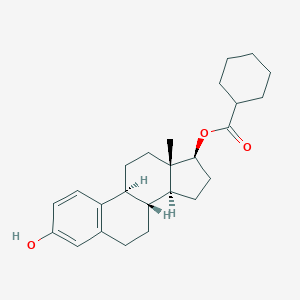
![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)

